molecular formula C16H10ClFN4O2S B14941613 5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide

5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide

Cat. No.: B14941613
M. Wt: 376.8 g/mol
InChI Key: PEKDOZXXJHUPPF-UHFFFAOYSA-N
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Description

5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol.

    Hydrazination: Conversion of the ester to hydrazide.

    Cyclization: Formation of the thiadiazole ring through cyclization.

    Substitution: Introduction of the 4-fluorophenyl group.

    Formation of the final compound: Reaction with appropriate reagents to form the final compound.

Chemical Reactions Analysis

5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: Potential use as an antiviral, anticancer, or anti-inflammatory agent.

    Biology: Studied for its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-1,2,3-thiadiazole-4(2H)-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C16H10ClFN4O2S

Molecular Weight

376.8 g/mol

IUPAC Name

5-(3-chlorobenzoyl)imino-2-(4-fluorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C16H10ClFN4O2S/c17-10-3-1-2-9(8-10)15(24)20-16-13(14(19)23)21-22(25-16)12-6-4-11(18)5-7-12/h1-8H,(H2,19,23)

InChI Key

PEKDOZXXJHUPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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